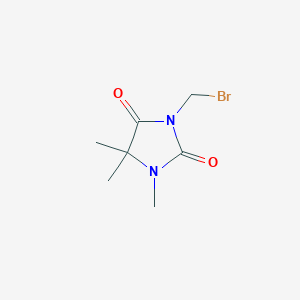

3-Bromomethyl-1,5,5-trimethylhydantoin

Übersicht

Beschreibung

3-Bromomethyl-1,5,5-trimethylhydantoin is not directly mentioned in the provided papers; however, compounds with similar structures and reactivity, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) and related N-halogenated compounds, are extensively discussed. These compounds are used for bromination reactions in organic synthesis, indicating the potential utility of this compound in similar contexts .

Synthesis Analysis

The synthesis of brominated compounds often involves the use of N-halogenated reagents like DBH. For instance, DBH has been used for the bromination of aromatic compounds, which suggests that this compound could be synthesized through similar halogenation reactions . Additionally, the synthesis of highly substituted cyclohexanes using bromination reagents indicates the possibility of synthesizing complex brominated structures, which could be relevant for the synthesis of this compound .

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed, the structure of similar brominated compounds has been characterized using techniques like NMR, FT-IR spectroscopy, and X-ray crystallography . These methods could be applied to determine the molecular structure of this compound, providing insights into its stereochemistry and electronic properties.

Chemical Reactions Analysis

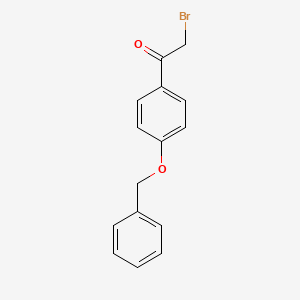

The reactivity of brominated compounds is well-documented, with DBH being used as a bromine source and oxidant in the synthesis of α-bromo ketones and α-amino ketones from alkenes . The presence of a bromomethyl group in this compound suggests that it could participate in similar electrophilic addition reactions. Moreover, the use of DBH for bromination at specific positions on nucleosides demonstrates the regioselectivity that can be achieved with these reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, the solubility of DBH in aprotic solvents and its reactivity in the presence of strong acids or Lewis acids provide a basis for predicting the behavior of this compound under similar conditions . Additionally, the formation of halogen bonds and hydrogen bonds in the solid state of a related brominated compound suggests that this compound may also exhibit these interactions .

Wissenschaftliche Forschungsanwendungen

Mechanistic Insights and Chemical Reactions

Chlorine Rearrangements in Trimethyl-Substituted N-Chlorohydantoins : A study explored the mechanisms for chlorine rearrangements in compounds closely related to 3-Bromomethyl-1,5,5-trimethylhydantoin, such as 1-chloro-3,5,5-trimethylhydantoin. It highlighted two novel hydrogen atom transfer reaction mechanisms, shedding light on the stability and reactivity of these compounds under UV irradiation (McCann et al., 2012).

Aromatic Bromination with Hydantoin Derivatives : Another study reported the use of 1,3-dibromo-5,5-dimethylhydantoin for brominating various aromatic derivatives, a process relevant to the properties and reactivity of similar hydantoin derivatives (Chassaing et al., 1997).

Halogen Bond Activation in Organic Synthesis : A research highlighted the use of 3-iodo-1,5,5-trimethylhydantoin for iodination of benzylic hydrocarbons, showcasing the catalytic potential of hydantoin derivatives in synthetic organic chemistry (Combe et al., 2017).

Specific Binding and Molecular Interactions

- Hydrogen Bonding Interactions of Substituted Hydantoins : A study on diphenylhydantoin and other substituted hydantoins demonstrated specific binding to 9-ethyladenine, implying potential applications in molecular recognition and drug design (Jones & Kemp, 1974).

Synthetic Methodologies and Novel Compounds

Synthesis of Highly Substituted Cyclohexanes : Research into the synthesis of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes highlights the chemical versatility and reactivity of bromomethyl-substituted compounds in creating complex molecular structures (Hofmann et al., 2006).

Coordination Equilibria with Gold Ions : A study evaluated the formation constants of gold complexes with hydantoin derivatives, suggesting applications in coordination chemistry and material science (Ohtani et al., 2005).

Wirkmechanismus

The antimicrobial compounds 1-chloro-3,5,5-trimethylhydantoin and 3-chloro-1,5,5-trimethylhydantoin have been synthesized and examined via a joint experimental and computational study . Two novel hydrogen atom transfer reaction (HATR) mechanisms have been proposed: (1) an intramolecular process in which a hydrogen atom undergoes a series of sigmatropic shifts, and (2) an intermolecular pathway in which a radical abstracts a hydrogen atom from a neighboring molecule .

Safety and Hazards

Zukünftige Richtungen

The antimicrobial compounds 1-chloro-3,5,5-trimethylhydantoin and 3-chloro-1,5,5-trimethylhydantoin have been synthesized and examined via a joint experimental and computational study . The measured rate of loss of oxidative chlorine in the absence and presence of exposure to UVA irradiation determined 2 to be less stable than 1 . An interesting migration reaction was observed during UVA irradiation that featured the production of chlorine rearrangement and dechlorinated compounds . This could open up new directions for future research.

Eigenschaften

IUPAC Name |

3-(bromomethyl)-1,5,5-trimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O2/c1-7(2)5(11)10(4-8)6(12)9(7)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKDOFXVZYMKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448881 | |

| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159135-61-2 | |

| Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

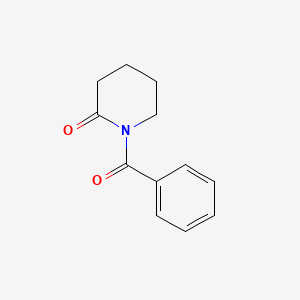

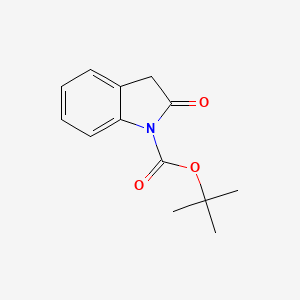

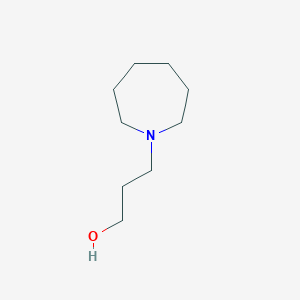

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)

![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)